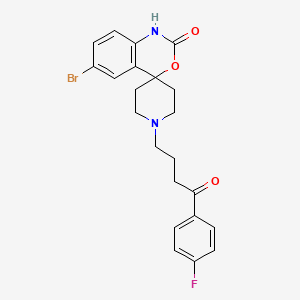
Tetradodecyl oxybis(1-methylethylene) bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is an organic phosphate ester with the chemical formula C32H68O6P2. It is a colorless or pale yellow liquid that is soluble in organic solvents but nearly insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradodecyl oxybis(1-methylethylene) bis(phosphate) typically involves the reaction of dodecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of tetradodecyl oxybis(1-methylethylene) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphate and phosphite esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants and as a flame retardant in various materials.
Wirkmechanismus
The mechanism of action of tetradodecyl oxybis(1-methylethylene) bis(phosphate) involves its interaction with molecular targets through its phosphate groups. These interactions can lead to the stabilization of biomolecules, the formation of stable complexes with drugs, and the enhancement of material properties in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tetradodecyl oxybis(1-methylethylene) bis(phosphate) include other organic phosphate esters such as:
- Tris(2-chloroethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
Uniqueness
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties such as high solubility in organic solvents and low solubility in water. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
| 94087-08-8 | |
Molekularformel |
C54H112O7P2 |
Molekulargewicht |
935.4 g/mol |
IUPAC-Name |
1-(2-didodecoxyphosphanyloxypropoxy)propan-2-yl didodecyl phosphite |
InChI |
InChI=1S/C54H112O7P2/c1-7-11-15-19-23-27-31-35-39-43-47-56-62(57-48-44-40-36-32-28-24-20-16-12-8-2)60-53(5)51-55-52-54(6)61-63(58-49-45-41-37-33-29-25-21-17-13-9-3)59-50-46-42-38-34-30-26-22-18-14-10-4/h53-54H,7-52H2,1-6H3 |
InChI-Schlüssel |
CKARFCCWMBXVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC(C)COCC(C)OP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





